3,4-dimethoxy-N-pyridin-3-ylbenzamide
Description
3,4-Dimethoxy-N-pyridin-3-ylbenzamide is a benzamide derivative featuring a pyridin-3-ylamine group attached to a benzoyl scaffold substituted with methoxy groups at the 3- and 4-positions.
Properties
CAS No. |
86425-44-7 |
|---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27g/mol |
IUPAC Name |
3,4-dimethoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C14H14N2O3/c1-18-12-6-5-10(8-13(12)19-2)14(17)16-11-4-3-7-15-9-11/h3-9H,1-2H3,(H,16,17) |
InChI Key |
PQLPCLMOWHHBJN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-pyridin-3-ylbenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with pyridin-3-ylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3,4-dimethoxy-N-pyridin-3-ylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Benzamide Scaffold
The position and nature of substituents on the benzamide core critically influence physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Position :
- The 3,4-dimethoxy configuration in the target compound contrasts with 3,5-dimethoxy in its pyrazole analog . Meta-substituted methoxy groups may alter steric hindrance or electronic effects compared to para-substituted derivatives.
- Fluorine substitution (e.g., 2-fluoro in Example 53) enhances electronegativity and metabolic stability compared to methoxy groups .
Amine Group Variations: Pyridin-3-yl vs. 1-methylpyrazol-3-yl: Pyridine offers a planar, aromatic system for π-stacking, whereas pyrazole introduces a smaller, nitrogen-rich heterocycle that may favor hydrogen bonding .
Physical Properties :
Pharmacological Implications
- Target Selectivity : The pyridin-3-yl group may engage in specific interactions with kinase ATP pockets, whereas pyrazole or oxadiazole derivatives (e.g., 832115-63-6) could target enzymes like cyclooxygenases or phosphodiesterases .
- Synthetic Feasibility : The dimethoxy scaffold is synthetically accessible via Ullmann or Buchwald-Hartwig coupling, similar to methods used for Example 53 .
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